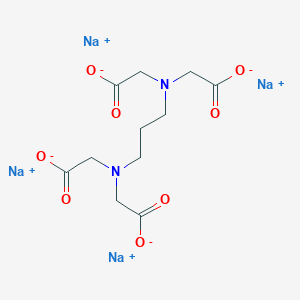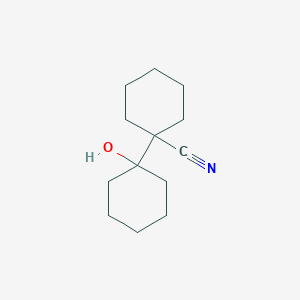
Meclorisone dibutyrate
Übersicht
Beschreibung
Meclորիսոն Dibutyrat ist ein synthetisches Kortikosteroid mit entzündungshemmenden Eigenschaften. . Diese Verbindung wird aufgrund ihrer starken entzündungshemmenden Wirkung in verschiedenen pharmazeutischen Formulierungen eingesetzt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Meclորիսոն Dibutyrat beinhaltet die Veresterung von Meclորիսոն mit Buttersäure. Die Reaktion erfordert typischerweise die Anwesenheit eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Ausgangsstoffe in den gewünschten Ester zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen folgt die Produktion von Meclորիսոն Dibutyrat einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die kontinuierliche Überwachung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Das Rohprodukt wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt .
Wissenschaftliche Forschungsanwendungen
Meclորիսոն Dibutyrat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: In Studien über den Steroidstoffwechsel und die Hormonregulation eingesetzt.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von entzündlichen Erkrankungen und Zuständen wie Asthma und Arthritis.
Industrie: Wird zur Formulierung von topischen Cremes und Salben aufgrund seiner entzündungshemmenden Eigenschaften eingesetzt
Wirkmechanismus
Meclորիսոն Dibutyrat übt seine Wirkungen aus, indem es an Glukokortikoidrezeptoren im Zytoplasma von Zielzellen bindet. Diese Bindung führt zur Aktivierung des Rezeptors und seiner Translokation in den Zellkern, wo er die Expression spezifischer Gene beeinflusst, die an der Entzündungsreaktion beteiligt sind. Die Verbindung hemmt die Produktion von pro-inflammatorischen Zytokinen und Enzymen, wodurch Entzündungen und die Immunantwort reduziert werden .
Wirkmechanismus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of meclorisone dibutyrate involves the esterification of meclorisone with butyric acid. The reaction typically requires the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The crude product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Meclորիսոն Dibutyrat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung. Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.
Übliche Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogene wie Chlor oder Brom in Gegenwart eines Katalysators.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von Meclորիսոն Dibutyrat zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole liefern kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Hydrocortison: Ein weiteres Kortikosteroid mit ähnlichen entzündungshemmenden Eigenschaften.
Prednisolon: Ein synthetisches Kortikosteroid, das zur Behandlung einer Vielzahl von entzündlichen und Autoimmunerkrankungen eingesetzt wird.
Dexamethason: Ein starkes Kortikosteroid mit einer längeren Wirkdauer im Vergleich zu Meclորիսոն Dibutyrat.
Einzigartigkeit
Meclորիսոն Dibutyrat ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ihm besondere pharmakokinetische und pharmakodynamische Eigenschaften verleiht. Seine Dibutyratesterform erhöht seine Lipophilie, was eine bessere Penetration der Haut und eine längere Wirkung bei topischen Formulierungen ermöglicht .
Eigenschaften
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-17-butanoyloxy-9,11-dichloro-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40Cl2O6/c1-6-8-25(35)37-17-24(34)30(38-26(36)9-7-2)18(3)14-22-21-11-10-19-15-20(33)12-13-27(19,4)29(21,32)23(31)16-28(22,30)5/h12-13,15,18,21-23H,6-11,14,16-17H2,1-5H3/t18-,21+,22+,23+,27+,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXCOHMTWUSXGY-GAPIFECDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)C)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)Cl)C)C)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40Cl2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80909562 | |
| Record name | 9,11-Dichloro-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dibutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10549-91-4 | |
| Record name | Meclorisone dibutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10549-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meclorisone dibutyrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,11-Dichloro-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dibutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,11β-dichloro-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(butyrate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECLORISONE DIBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871V0CE38C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)









